N-{3-[1-(methylamino)ethyl]phenyl}benzamide
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Overview
Description
N-{3-[1-(methylamino)ethyl]phenyl}benzamide is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C16H18N2O and a molecular weight of 254.33 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(methylamino)ethyl]phenyl}benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(methylamino)ethyl]phenyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted benzamide compounds.
Scientific Research Applications
N-{3-[1-(methylamino)ethyl]phenyl}benzamide has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and other complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[1-(methylamino)ethyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-{3-[1-(methylamino)ethyl]phenyl}benzamide can be compared with other similar compounds, such as:
N-aryl cyanoacetamides: These compounds share a similar structure and are used in the synthesis of heterocyclic compounds.
N-heteryl cyanoacetamides: These compounds also have similar applications in organic synthesis and drug discovery.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various scientific fields.
Properties
IUPAC Name |
N-[3-[1-(methylamino)ethyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12(17-2)14-9-6-10-15(11-14)18-16(19)13-7-4-3-5-8-13/h3-12,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXDSANNXWWKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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